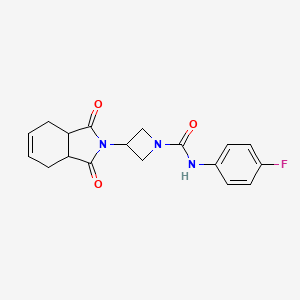

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide

Description

This compound is a heterocyclic carboxamide derivative featuring a fused isoindole-1,3-dione moiety linked to an azetidine ring and a 4-fluorophenyl group. The isoindole-dione core is a rigid, planar structure known for its electron-withdrawing properties, which can influence binding interactions in biological systems . The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, common in drug design for optimizing pharmacokinetics .

Properties

IUPAC Name |

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3/c19-11-5-7-12(8-6-11)20-18(25)21-9-13(10-21)22-16(23)14-3-1-2-4-15(14)17(22)24/h1-2,5-8,13-15H,3-4,9-10H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSQSIJTBOCJTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide typically involves multiple steps:

Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the isoindoline intermediate.

Attachment of the Fluorophenyl Group: The final step involves coupling the fluorophenyl group to the azetidine carboxamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the dioxoisoindoline structure, potentially converting them to hydroxyl groups.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide is investigated for its potential therapeutic properties. It could act as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. The exact pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with closely related compounds from the literature:

Functional and Pharmacological Comparisons

Isoindole-Dione Derivatives :

- The target compound shares the isoindole-dione motif with and compounds. This moiety is associated with inhibition of enzymes like kinases or proteases due to its ability to mimic ATP’s adenine ring or engage in π-π stacking . However, the azetidine carboxamide in the target compound may offer superior metabolic stability compared to the hydroxy-substituted terphenyl in , which is susceptible to glucuronidation .

Azetidine vs. The fluorophenyl group in the target compound balances this by increasing lipophilicity, whereas the furylmethyl in improves aqueous solubility but may limit blood-brain barrier penetration .

Fluorophenyl vs. Nitrophenyl Substituents :

- The 4-fluorophenyl group in the target compound is less electron-withdrawing than the nitrophenyl group in , which may reduce off-target interactions with redox-sensitive proteins. Fluorine’s small size and high electronegativity also minimize steric hindrance while enhancing binding affinity .

Biological Activity

The compound 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its antibacterial and antifungal activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure

The compound features a complex structure characterized by a dioxo isoindole moiety and an azetidine ring. The presence of the fluorophenyl group is significant for enhancing biological activity through electronic and steric effects.

Synthesis

The synthesis of the compound involves several steps that typically include the formation of the isoindole core followed by the introduction of functional groups. Specific methodologies may vary; however, the general approach includes:

- Formation of the Isoindole Ring : Utilizing appropriate precursors to construct the isoindole framework.

- Introduction of Dioxo Groups : Achieved through oxidation reactions.

- Azetidine Formation : Cyclization reactions to form the azetidine ring.

- Final Functionalization : Attachment of the 4-fluorophenyl group.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 - 500 |

| Escherichia coli | 500 - 1000 |

| Klebsiella pneumoniae | 1000 - 2000 |

| Pseudomonas aeruginosa | 2000 - 4000 |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans and other fungal strains. The antifungal efficacy is summarized as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 500 - 1000 |

| Aspergillus niger | 1000 - 2000 |

The antifungal mechanism likely involves inhibition of ergosterol biosynthesis or disruption of cell membrane integrity.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- In Vivo Efficacy : A study involving murine models demonstrated that treatment with this compound significantly reduced bacterial load in infected tissues compared to controls.

- Combination Therapy : Research indicated enhanced efficacy when combined with conventional antibiotics, suggesting a synergistic effect that could be exploited in treatment regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.